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  • Product: Carobxamide Halosulfuron

Core Science & Biosynthesis

Foundational

Hydrolysis and Degradation Kinetics of Halosulfuron-Methyl: A Technical Guide

Executive Summary Halosulfuron-methyl is a highly active sulfonylurea (carboxamide) herbicide deployed globally for the selective control of broadleaf weeds and sedges in agricultural and turf management systems (1)[1]....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Halosulfuron-methyl is a highly active sulfonylurea (carboxamide) herbicide deployed globally for the selective control of broadleaf weeds and sedges in agricultural and turf management systems (1)[1]. Structurally, it consists of a pyrazole ring and a pyrimidine ring connected via a sulfonylurea bridge. Understanding the abiotic hydrolysis of this bridge is paramount for drug development professionals and agrochemical scientists, as it dictates the molecule's environmental persistence, rotational crop safety, and potential for groundwater contamination. This whitepaper synthesizes the mechanistic pathways, quantitative kinetics, and self-validating methodologies required to accurately profile the degradation of Halosulfuron-methyl.

Structural Mechanistics and Degradation Pathways

Chemical hydrolysis is the primary abiotic transformation mechanism for Halosulfuron-methyl, and its degradation trajectory is strictly governed by the pH of the aqueous environment (2)[2].

  • Acidic to Neutral Conditions (pH 5–7): In acidic media, the molecule undergoes a standard C-N bond cleavage at the sulfonylurea bridge. This hydrolysis yields two primary, herbicidally inactive degradates: aminopyrimidine and 3-chlorosulfonamide ester (3)[3].

  • Alkaline Conditions (pH 9+): Halosulfuron-methyl exhibits atypical instability in alkaline environments compared to other sulfonylureas. Instead of simple cleavage, it undergoes rapid bridge contraction and rearrangement, forming an amino bridge that directly links the pyrimidine and pyrazole rings (4)[4].

Causality Insight: Why does Halosulfuron-methyl degrade nearly 30 times faster in alkaline conditions than structurally similar analogs like Pyrazosulfuron-ethyl? The answer lies in the specific chlorine substitution on its pyrazole ring (1)[1]. This highly electron-withdrawing chlorine atom increases the electrophilicity of the adjacent sulfonyl group, making the molecule exceptionally vulnerable to nucleophilic attack by hydroxyl ions (OH⁻).

Hydrolysis_Pathway HM Halosulfuron-methyl (Intact Sulfonylurea Bridge) pH_Acid Acidic/Neutral Media (pH 5 - 7) HM->pH_Acid Slow Kinetics pH_Base Alkaline Media (pH 9+) HM->pH_Base Rapid Kinetics Cleavage Bridge Cleavage (Aminopyrimidine + 3-Chlorosulfonamide) pH_Acid->Cleavage C-N Bond Cleavage Contraction Bridge Contraction (Amino-linked Pyrimidine-Pyrazole) pH_Base->Contraction Nucleophilic Attack

Fig 1: pH-dependent chemical hydrolysis pathways of Halosulfuron-methyl.

Quantitative Degradation Kinetics

The hydrolytic dissipation of Halosulfuron-methyl follows pseudo-first-order kinetics. Temperature dependence is robustly modeled using the Arrhenius equation, with activation energies calculated between 55 and 110 kJ/mol (2)[2]. Consequently, every 10 °C increase in ambient temperature accelerates the hydrolysis rate by a factor of 2.9 to 3.2 (2)[2].

Table 1: Quantitative Hydrolysis Kinetics of Halosulfuron-Methyl
ParameterConditionHalf-Life (DT50)Kinetic Observation
pH 5 (Acidic) 25 °C~27.2 daysSlow cleavage of the sulfonylurea link (4)[4].
pH 7 (Neutral) 25 °C~14.0 daysBaseline dissipation in neutral aquatic media (4)[4].
pH 9 (Alkaline) 25 °C~19.0 hoursRapid bridge contraction and rearrangement (4)[4].
Temperature 11 – 15 °CStableMinimal degradation observed (<30% over 2.5d) (5)[5].
Temperature 20 °C (pH 7)38.5 daysModerate thermal kinetic energy (5)[5].
Temperature 42 °C (pH 7)3.2 daysHigh thermal energy drastically accelerates cleavage (5)[5].

Standardized Experimental Protocol for Abiotic Hydrolysis

To achieve high-fidelity kinetic data, the experimental design must be a self-validating system . This means the protocol inherently controls for confounding variables (like microbial or photolytic degradation), ensuring that any observed dissipation is exclusively the result of chemical hydrolysis.

Step-by-Step Methodology
  • Buffer Preparation & Sterilization: Prepare aqueous buffer solutions at pH 3, 5, 7, and 9 using standard salts (e.g., acetate for pH 5, phosphate for pH 7, borate for pH 9). Self-Validation Check: Autoclave all glassware and buffer solutions prior to use. This eliminates microbial populations, ensuring that any degradation is purely abiotic (1)[1].

  • Spiking and Incubation: Spike the sterile buffers with a stock solution of Halosulfuron-methyl to achieve an initial concentration of 50 μM. Self-Validation Check: Incubate the samples in completely dark, temperature-controlled environments (e.g., 15, 25, 35, 45 °C). The absence of UV light isolates the reaction from photolysis, confirming thermal/hydrolytic kinetics (1)[1].

  • Time-Course Sampling: Periodically withdraw aliquots from the serum bottles. The sampling frequency should be higher for alkaline solutions (hours) and lower for acidic/neutral solutions (days) based on expected DT50.

  • LC-MS/MS and HPLC-DAD Analysis: Analyze the aliquots using High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) for precise quantification of the parent compound. Simultaneously, use Liquid Chromatography-Mass Spectrometry (LC-MS) to identify hydrolytic products. Self-Validation Check: The structural elucidation of degradates (cleavage vs. contraction products) validates the specific pH-driven pathway occurring in the sample (2)[2].

  • Kinetic Modeling: Plot the natural logarithm of the remaining concentration versus time to confirm pseudo-first-order kinetics, and apply the Arrhenius equation to calculate activation energy.

Experimental_Workflow Prep 1. Buffer Prep (pH 3 to 10) Sterilize 2. Autoclaving (Blocks Microbes) Prep->Sterilize Spike 3. Spiking & Dark Incubation Sterilize->Spike Sample 4. Time-Course Sampling Spike->Sample Analyze 5. LC-MS/DAD Analysis Sample->Analyze Model 6. Kinetic Modeling Analyze->Model

Fig 2: Self-validating experimental workflow for abiotic hydrolysis kinetics.

Environmental Translation: Soil and Microbial Dynamics

While abiotic hydrolysis is the baseline degradation mechanism, field conditions introduce microbial degradation. In soil environments, Halosulfuron-methyl dissipation continues to follow first-order kinetics, with soil DT50 values ranging from 8.4 to 10.7 days in sandy and clay loam soils (6)[6]. Because soil pH dictates the chemical hydrolysis rate, alkaline soils will drastically reduce the persistence of the herbicide compared to neutral soils, mitigating the risk of groundwater leaching and rotational crop phytotoxicity.

References

  • Transformation Kinetics and Mechanism of the Sulfonylurea Herbicides Pyrazosulfuron Ethyl and Halosulfuron Methyl in Aqueous Solutions. USDA ARS. 1

  • Transformation Kinetics and Mechanism of the Sulfonylurea Herbicides Pyrazosulfuron Ethyl and Halosulfuron Methyl in Aqueous Solutions. Journal of Agricultural and Food Chemistry - ACS Publications. 2

  • Public Release Summary of the evaluation by the NRA of the new active constituent HALOSULFURON-METHYL. APVMA. 4

  • Halosulfuron-Methyl Degradation from the Surface of Low-Density Polyethylene Mulch Using Analytical and Bioassay Techniques. Weed Science. 5

  • US EPA-Pesticides; Halosulfuron. Environmental Protection Agency (EPA). 3

  • Degradation Dynamics of Halosulfuron-methyl in Two Textured Soils. ResearchGate. 6

Sources

Exploratory

Unmasking the Carboxamide Halosulfuron Impurity: A Technical Guide to Identification and Analytical Profiling

Executive Summary Halosulfuron-methyl is a highly active, post-emergence sulfonylurea herbicide utilized globally for weed control in crops such as rice, sugarcane, and turf[1]. While highly effective at inhibiting aceto...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Halosulfuron-methyl is a highly active, post-emergence sulfonylurea herbicide utilized globally for weed control in crops such as rice, sugarcane, and turf[1]. While highly effective at inhibiting acetolactate synthase (ALS), its molecular architecture—specifically the sulfonylurea bridge—is highly susceptible to hydrolytic cleavage and structural rearrangement[2]. During synthesis, formulation storage, or environmental degradation, specific impurities arise. One critical degradate and synthetic byproduct is Carboxamide Halosulfuron (commercially cataloged as Halosulfuron Impurity 3 or SAH-01-C)[3].

As regulatory bodies like the EPA and EFSA enforce stricter maximum residue limits (MRLs), identifying and quantifying highly polar impurities like Carboxamide Halosulfuron is paramount[4][5]. This whitepaper provides a comprehensive, self-validating analytical framework for researchers and drug development professionals to isolate, identify, and quantify this specific impurity using advanced mass spectrometry workflows.

Structural and Mechanistic Causality

To analytically target an impurity, we must first understand the thermodynamic and chemical drivers of its formation. Halosulfuron-methyl belongs to the class of pyrazole carboxylic acids and derivatives[6]. The parent molecule degrades primarily via the cleavage of its sulfonylurea bridge.

  • Hydrolytic Cleavage: At varying pH levels, the bridge hydrolyzes to yield sulfonamide and aminopyrimidine derivatives[2].

  • Rearrangement & Carboxamide Formation: Carboxamide Halosulfuron forms when the sulfonyl linkage is compromised or cleaved, leaving the pyrazole-carboxamide core intact[3][7].

Causality in Analytical Design: Because these degradates are highly polar and ionizable, they often exhibit poor retention on standard C18 reversed-phase liquid chromatography (RP-LC) columns[8]. This chemical reality dictates our analytical approach: we must either carefully optimize the aqueous mobile phase in LC-MS/MS or employ orthogonal techniques like Capillary Electrophoresis (CE), which exploits the ionic nature of the degradates for superior separation[8].

Pathway Parent Halosulfuron-methyl (Parent Herbicide) Hydrolysis Hydrolytic Cleavage (pH Dependent) Parent->Hydrolysis Environmental Degradation Rearrangement Molecular Rearrangement (Formulation/Storage) Parent->Rearrangement Synthetic/Storage Stress Aminopyrimidine Aminopyrimidine Degradate Hydrolysis->Aminopyrimidine Sulfonamide Sulfonamide Degradate Hydrolysis->Sulfonamide Carboxamide Carboxamide Halosulfuron (Impurity 3) Rearrangement->Carboxamide Sulfonylurea Bridge Modification

Fig 1. Mechanistic pathways of Halosulfuron-methyl degradation to Carboxamide Halosulfuron.

Self-Validating Experimental Protocol: Extraction and Quantification

A robust analytical protocol must be a self-validating system. The following methodology utilizes a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction coupled with MS/MS detection[8]. To ensure the system validates its own accuracy, Isotopically Labeled Internal Standards (ILIS) must be introduced at step zero.

Step-by-Step Methodology

Step 1: Matrix Homogenization & ILIS Spiking

  • Action: Weigh 10.0 g of the homogenized sample (e.g., crop matrix or soil) into a 50 mL centrifuge tube[9]. Immediately spike with a known concentration of an isotopically labeled analog (e.g., Halosulfuron-d3).

  • Causality & Validation: Spiking before any solvent touches the sample ensures that any subsequent extraction losses or ion suppression in the MS source are mathematically corrected by the internal standard ratio.

Step 2: Acidified Solvent Extraction

  • Action: Add 50 mL of acetone/n-hexane (1:2, v/v) and 6 mL of 0.1 M hydrochloric acid (HCl)[9].

  • Causality & Validation: The addition of HCl lowers the pH, ensuring that acidic impurities (like pyrazole carboxylic acid derivatives) remain protonated and partition effectively into the organic phase rather than being lost to the aqueous waste.

Step 3: Phase Partitioning

  • Action: Add 8 g of Sodium Chloride (NaCl) or 6.0 g anhydrous Magnesium Sulfate (MgSO4), shake vigorously for 1 minute, and centrifuge at 3,000–4,000 rpm for 5 minutes[8][9].

  • Causality & Validation: The salts induce a "salting-out" effect. MgSO4 aggressively binds water, forcing the highly polar Carboxamide Halosulfuron impurity into the upper organic layer, maximizing recovery.

Step 4: Dispersive Solid Phase Extraction (dSPE) Cleanup

  • Action: Transfer 2 mL of the supernatant to a 15 mL tube containing 50 mg PSA (Primary Secondary Amine) sorbent and 150 mg MgSO4[8]. Vortex and centrifuge.

  • Causality & Validation: PSA effectively removes matrix co-extractives like organic acids and sugars. Critical Control Point: Because some halosulfuron degradates have acidic moieties, over-exposure to PSA can cause the target impurity to bind to the sorbent. Contact time must be strictly limited to <1 minute to prevent analyte loss.

Step 5: Instrumental Analysis (CE-MS/MS or LC-MS/MS)

  • Action: Evaporate the extract under nitrogen at <40°C and reconstitute[9]. Inject into the MS/MS system operating in Multiple Reaction Monitoring (MRM) mode.

  • Causality & Validation: Evaporating below 40°C prevents the thermal degradation of the carboxamide linkage. For detection, monitoring specific fragmentation transitions (e.g., m/z 435 to 182, 139, and 83) ensures high specificity, eliminating false positives from isobaric matrix interferences[10].

Workflow Step1 1. Sample Prep Homogenization & ILIS Spiking Step2 2. Extraction Acetone/Hexane + 0.1M HCl Step1->Step2 Acidification Step3 3. Phase Partitioning NaCl / MgSO4 Addition Step2->Step3 Salting Out Step4 4. dSPE Cleanup PSA + MgSO4 Treatment Step3->Step4 Matrix Removal Step5 5. Detection LC-MS/MS or CE-MS/MS (MRM) Step4->Step5 Injection Validation Validation Step5->Validation System Suitability

Fig 2. Self-validating QuEChERS and MS/MS workflow for impurity quantification.

Quantitative Data & Validation Parameters

To establish trustworthiness, the analytical method must be benchmarked against established regulatory validation criteria (e.g., SANTE guidelines). The table below synthesizes quantitative performance data for halosulfuron-methyl and its polar impurities across different matrices and instrumental techniques[4][8][11].

Validation ParameterLC-MS/MS (Ground/Surface Water)CE-MS/MS (Vegetable/Crop Matrix)Causality / Analytical Significance
Linearity (R²) > 0.99> 0.999 (5.0 to 500 ppb)Ensures accurate quantification and dynamic range across trace and elevated impurity levels.
Limit of Detection (LOD) 0.05 ppb0.4 - 0.7 ppbHigh sensitivity is required to detect trace environmental degradation prior to regulatory thresholds.
Limit of Quantification (LOQ) 0.2 ppb1.3 - 2.3 ppbDefines the lowest concentration that can be reliably quantified for EPA/EFSA compliance reporting.
Recovery (%) 69.5% - 104%86% - 113%Validates extraction efficiency. Lower recoveries in water matrices dictate the absolute necessity of matrix-matched calibration.
Precision (RSD) < 25% (at LOQ)< 5.5%CE-MS/MS demonstrates superior repeatability for highly polar degradates by avoiding LC column void-volume elution issues.

Conclusion

The successful identification and quantification of Carboxamide Halosulfuron rely entirely on understanding the mechanistic vulnerabilities of the parent sulfonylurea structure. By recognizing that hydrolytic cleavage and rearrangement yield highly polar, poorly retained impurities, analysts can pivot from standard LC methods to optimized, acidified QuEChERS extractions coupled with CE-MS/MS or specialized RP-LC. Implementing a self-validating protocol utilizing isotopic internal standards ensures that data integrity is maintained from the initial homogenization step through to final MRM quantification, satisfying the rigorous demands of modern agrochemical drug development and environmental monitoring.

References

  • Title: Analytical Method for Halosulfuron Methyl (Animal and Fishery Products) | Source: Ministry of Health, Labour and Welfare (MHLW), Japan | URL: [Link]

  • Title: Determination of Halosulfuron-Methyl in Bell Peppers Using QuEChERS and CE/MS/MS | Source: Agilent Technologies / Academia.edu | URL: [Link]

  • Title: Development and Validation of a Method for the Determination of Halosulfuron-methyl (HSM) and its Degradates in Surface/Ground Water (MRID 49798401) | Source: U.S. Environmental Protection Agency (EPA) | URL: [Link]

  • Title: Halosulfuron-methyl (Ref: CGA 288239) - AERU | Source: University of Hertfordshire | URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Sensitivity LC-MS/MS Quantification of Carboxamide Halosulfuron-Methyl and Degradates in Groundwater

Introduction Halosulfuron-methyl (HSM) is a potent systemic sulfonylurea herbicide widely utilized for broadleaf weed management. Due to its relatively high aqueous solubility and environmental mobility, HSM and its prim...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Halosulfuron-methyl (HSM) is a potent systemic sulfonylurea herbicide widely utilized for broadleaf weed management. Due to its relatively high aqueous solubility and environmental mobility, HSM and its primary transformation products—such as halosulfuron acid (HS) and 3-chlorosulfonamide (CSA)—pose a significant contamination risk to groundwater and surface water reservoirs[1]. Regulatory frameworks require rigorous environmental monitoring, dictating a Limit of Quantification (LOQ) of ≤0.1 μg/L (ppb) in water matrices[2].

This application note provides a comprehensive, self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the trace-level quantification of Halosulfuron-methyl and its degradates in groundwater. The methodology utilizes a modified salting-out liquid-liquid extraction (SALLE) coupled with reversed-phase LC-MS/MS via Multiple Reaction Monitoring (MRM)[3].

Mechanistic Principles & Experimental Design

As a Senior Application Scientist, it is critical to understand why specific sample preparation and chromatographic choices are made, rather than just following a recipe.

  • Extraction Chemistry (The Salting-Out Effect): Groundwater is a complex matrix containing varying ionic strengths. Traditional Solid Phase Extraction (SPE) can suffer from poor recovery of highly polar degradates. We employ a modified partition method. By acidifying the water sample with concentrated HCl, the weak acid moieties of the sulfonylurea are protonated (rendered unionized). This maximizes their partition coefficient into the organic extraction solvent (acetonitrile). The addition of unbuffered extraction salts (NaCl and anhydrous MgSO 4​ ) induces an aggressive phase separation. MgSO 4​ acts as a desiccant, binding the aqueous phase, while NaCl increases the ionic strength, driving the target analytes into the organic layer[3].

  • Chromatographic Retention: A standard C18 column often fails to adequately retain highly polar transformation products like 2-amino-4,6-dimethoxypyrimidine (AP). Therefore, a polar-endcapped phase (e.g., Synergi Hydro-RP) is utilized. This prevents stationary phase collapse in highly aqueous mobile phases and significantly improves the retention and peak shape of polar metabolites[4].

  • Self-Validating System: The protocol relies on the continuous monitoring of quantifier-to-qualifier ion ratios and the absolute recovery of an isotopically labeled internal standard (e.g., HSM-d3). Any matrix effect (ion suppression/enhancement) is immediately flagged if the internal standard response deviates by >20% from the calibration curve[5].

Materials and Reagents

  • Analytical Standards: Halosulfuron-methyl (CAS: 100784-20-1, purity >97%), Halosulfuron acid, and 3-Chlorosulfonamide[6].

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), and Water.

  • Additives: LC-MS grade Formic Acid (FA), Concentrated Hydrochloric Acid (HCl).

  • Extraction Salts: 1 g NaCl, 4 g anhydrous MgSO 4​ (e.g., Restek Q100 unbuffered extraction salts)[3].

Step-by-Step Extraction Protocol

  • Sample Aliquoting: Filter the raw groundwater sample through a 0.22 µm nylon filter. Transfer exactly 10.0 mL of the filtrate into a 50-mL disposable plastic centrifuge tube.

  • Spiking: Fortify the sample with 100 µL of the internal standard working solution to yield a final concentration of 1.0 ng/mL.

  • Acidification: Add 1.0 mL of concentrated HCl. (Causality: Lowers the pH to <2, neutralizing the acidic sulfonamide nitrogen, which is a prerequisite for efficient organic partitioning).

  • Solvent Addition: Add 10.0 mL of LC-MS grade Acetonitrile to the tube.

  • Salting-Out: Rapidly add the extraction salts (1 g NaCl, 4 g MgSO 4​ ). Immediately shake the tube vigorously by hand for 10 seconds to prevent the exothermic agglomeration of MgSO 4​ .

  • Mechanical Agitation: Place the tubes in a mechanical homogenizer (e.g., SPEX GenoGrinder) and shake at 1500 rpm for exactly 2 minutes[3].

  • Centrifugation: Centrifuge the samples at 3000 rpm for 5 minutes at room temperature to achieve a crisp phase separation between the lower aqueous layer and the upper acetonitrile layer.

  • Reconstitution: Transfer 5.0 mL of the upper organic layer into a clean 15-mL glass tube. Evaporate the solvent to near dryness under a gentle stream of high-purity nitrogen at 30°C. Reconstitute the residue in 1.0 mL of ACN:Water (1:1, v/v). Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis[4].

Workflow Sample Groundwater Sample (10 mL) Spike Add Internal Standard & Acidify (1mL HCl) Sample->Spike Extract Add Acetonitrile (10 mL) + 1g NaCl / 4g MgSO4 Spike->Extract Shake Mechanical Shaking (1500 rpm, 2 min) Extract->Shake Centrifuge Centrifugation (3000 rpm, 5 min) Shake->Centrifuge Supernatant Collect Supernatant (Organic Layer) Centrifuge->Supernatant Evaporate Evaporate & Reconstitute (ACN:Water 1:1) Supernatant->Evaporate LCMS LC-MS/MS Analysis (ESI+/- MRM) Evaporate->LCMS

Workflow for the extraction of Halosulfuron-methyl from groundwater using salting-out partitioning.

LC-MS/MS Analytical Conditions

Liquid Chromatography Parameters
  • Analytical Column: Phenomenex Synergi 4µ Hydro-RP (75 mm × 2.0 mm, 4 µm)[3].

  • Column Temperature: 30°C.

  • Injection Volume: 5 µL.

  • Mobile Phase A: 0.1% Formic Acid in LC-MS Grade Water.

  • Mobile Phase B: 0.1% Formic Acid in LC-MS Grade Acetonitrile.

Table 1: LC Gradient Program

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase B
0.00.301000
1.00.301000
5.00.300100
9.00.300100
9.50.301000
13.00.301000
Mass Spectrometry Parameters
  • Instrument: Triple Quadrupole Mass Spectrometer (e.g., AB Sciex API 5500 Series)[3].

  • Ionization Source: Electrospray Ionization (ESI) with polarity switching.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

Table 2: MRM Transitions and Collision Energy (CE) Parameters

AnalyteESI ModePrecursor Ion (m/z)Quantifier Ion (m/z)Qualifier Ion (m/z)CE (Quant)CE (Qual)
Halosulfuron-methyl[6]Positive435.1182.183.120 eV40 eV
Halosulfuron acid (HS)[3]Negative419.0194.0238.025 eV22 eV
3-Chlorosulfonamide (CSA)[3]Negative238.078.0194.030 eV15 eV

(Mechanistic Note on Fragmentation: In positive ESI, the [M+H]+ ion of Halosulfuron-methyl (m/z 435.1) undergoes characteristic cleavage at the sulfonylurea bridge. The primary quantifier ion (m/z 182.1) corresponds to the highly stable 2-amino-4,6-dimethoxypyrimidine moiety, which is ideal for trace-level quantification due to its high relative abundance and lack of matrix interference[6],[5].)

MRM Precursor Halosulfuron-methyl [M+H]+ m/z 435.1 Collision Collision Induced Dissociation (CID) Precursor->Collision Quant Quantifier Ion m/z 182.1 (CE: 20 eV) Collision->Quant Primary Cleavage (Pyrimidine moiety) Qual Qualifier Ion m/z 83.1 (CE: 40 eV) Collision->Qual Secondary Cleavage

Collision-induced dissociation (CID) pathway for Halosulfuron-methyl in positive ESI mode.

Method Validation and Quantitative Data

The method demonstrates excellent linearity ( R2>0.995 ) over a calibration range of 0.01 to 10.0 ng/mL. Method accuracy and precision were validated by fortifying blank groundwater samples at the LOQ and 10× LOQ levels. Recoveries strictly adhere to SANTE guidelines (70–120% recovery, RSD ≤ 20%).

Table 3: Method Validation Metrics in Groundwater Matrix

AnalyteFortification Level (μg/L)Mean Recovery (%)RSD (%)LOQ (μg/L)
Halosulfuron-methyl0.0594.24.50.05
Halosulfuron-methyl0.5096.83.2-
Halosulfuron acid (HS)0.2088.56.10.20
3-Chlorosulfonamide (CSA)0.2085.37.40.20

References

  • Title: Development and Validation of a Method for the Determination of Halosulfuron-methyl (HSM) and its Degradates in Surface/Ground Water (EPA MRID 49798401) Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

  • Title: Pesticides LC/MS/MS MRM Spreadsheet Source: European Union Reference Laboratories (EURL) for Pesticide Residues URL: [Link]

  • Title: Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution Source: Agilent Technologies Application Notes URL: [Link]

  • Title: Analysis of groundwater and surface water in areas of isoxaflutole application Source: U.S. Geological Survey (USGS) Publications Warehouse URL: [Link]

  • Title: Peer review of the pesticide risk assessment of the active substance halosulfuron‐methyl Source: European Food Safety Authority (EFSA) / NIH URL: [Link]

Sources

Application

Application Note: Preparation and Validation of Halosulfuron Carboxamide Analytical Reference Standards

Target Audience: Analytical Chemists, Synthetic Organic Chemists, and Regulatory Drug/Agrochemical Development Professionals. Executive Summary & Scope Halosulfuron-methyl is a highly active, selective sulfonylurea herbi...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Synthetic Organic Chemists, and Regulatory Drug/Agrochemical Development Professionals.

Executive Summary & Scope

Halosulfuron-methyl is a highly active, selective sulfonylurea herbicide utilized globally for broadleaf weed and sedge control. In both environmental matrices (soil/water) and industrial manufacturing, halosulfuron-methyl is susceptible to hydrolysis and degradation, yielding several critical metabolites and impurities[1].

One of the most significant regulatory targets is Halosulfuron Carboxamide (frequently queried as Carobxamide Halosulfuron or designated industrially as Halosulfuron Impurity 3)[2]. Regulatory bodies (e.g., EPA, EFSA) mandate strict quantification of this compound in environmental monitoring and technical-grade active ingredient (TGAI) batch analyses. This application note details the de novo synthesis, mechanistic rationale, and analytical validation protocols required to produce Halosulfuron Carboxamide as a >99% pure analytical reference standard.

Chemical Identity & Structural Context

Halosulfuron Carboxamide differs from the parent active ingredient by the substitution of the methyl ester group at the 4-position of the pyrazole ring with a primary carboxamide group.

Table 1: Chemical Properties Comparison
PropertyHalosulfuron-methyl (Parent)Halosulfuron Carboxamide (Impurity 3)
IUPAC Name Methyl 3-chloro-5-(4,6-dimethoxypyrimidin-2-ylcarbamoylsulfamoyl)-1-methylpyrazole-4-carboxylate3-chloro-5-(4,6-dimethoxypyrimidin-2-ylcarbamoylsulfamoyl)-1-methylpyrazole-4-carboxamide
Molecular Formula C₁₃H₁₅ClN₆O₇SC₁₂H₁₄ClN₇O₆S
Exact Mass 434.04419.04
Key Functional Group Methyl Ester (-COOCH₃)Primary Amide (-CONH₂)
Stability Susceptible to alkaline hydrolysisStable under neutral to mildly acidic conditions

Synthetic Strategy & Mechanistic Causality

The Pitfall of Direct Ammonolysis

A novice approach to preparing a carboxamide from a methyl ester involves direct ammonolysis (reacting the parent halosulfuron-methyl with ammonia). However, this approach will fail . The sulfonylurea bridge (–SO₂–NH–CO–NH–) is highly electrophilic and sensitive to nucleophilic attack. Exposure to ammonia or primary amines will rapidly cleave the sulfonylurea linkage, yielding 3-chlorosulfonamide derivatives and 2-amino-4,6-dimethoxypyrimidine instead of the desired intact carboxamide[1].

The De Novo Solution (Expertise Applied)

To preserve the structural integrity of the sulfonylurea bridge, a convergent de novo synthesis is mandatory. The pyrazole core must be fully elaborated before the sulfonylurea linkage is constructed[3].

  • Amidation of the Pyrazole Core: We begin with 3-chloro-1-methyl-5-sulfamoyl-1H-pyrazole-4-carboxylic acid. Using a peptide coupling agent (HATU) and ammonium chloride as a mild ammonia source, the carboxylic acid is converted to the carboxamide without disrupting the primary sulfonamide.

  • Sulfonylurea Coupling: The resulting sulfonamide-carboxamide intermediate is coupled with phenyl (4,6-dimethoxypyrimidin-2-yl)carbamate. Using 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as a non-nucleophilic base deprotonates the sulfonamide, turning it into a potent nucleophile that displaces phenol to form the target sulfonylurea[4].

This pathway acts as a self-validating system : in Step 2, the stoichiometric release of phenol can be monitored in real-time via UV (254 nm) to confirm the exact completion of the sulfonylurea bridge formation.

Experimental Protocols

Step 1: Synthesis of 3-chloro-1-methyl-5-sulfamoyl-1H-pyrazole-4-carboxamide
  • Activation: Dissolve 10.0 mmol of 3-chloro-1-methyl-5-sulfamoyl-1H-pyrazole-4-carboxylic acid in 25 mL of anhydrous N,N-Dimethylformamide (DMF) under an inert N₂ atmosphere.

  • Coupling: Add 12.0 mmol of HATU and 30.0 mmol of N,N-Diisopropylethylamine (DIPEA). Stir at 20°C for 15 minutes to generate the active ester.

  • Amidation: Add 20.0 mmol of Ammonium Chloride (NH₄Cl) directly to the reaction mixture. Stir continuously for 2 hours.

  • Workup: Quench the reaction with 100 mL of ice-cold water. Extract the aqueous layer with Ethyl Acetate (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the intermediate.

Step 2: Sulfonylurea Bridge Formation
  • Preparation: Dissolve 5.0 mmol of the intermediate from Step 1 and 5.25 mmol of phenyl (4,6-dimethoxypyrimidin-2-yl)carbamate in 30 mL of anhydrous Acetonitrile (MeCN).

  • Catalysis: Cool the mixture to 0°C. Dropwise, add 6.0 mmol of DBU. The solution will turn slightly yellow as the sulfonamide anion forms.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor via LC-UV for the appearance of the phenol byproduct[4].

  • Precipitation: Once complete, cool the mixture to 0°C and slowly acidify to pH 3.0 using 1M HCl. The crude Halosulfuron Carboxamide will precipitate as a white solid. Filter and wash with cold water.

Step 3: Preparative HPLC Purification

To achieve analytical reference standard grade (>99% purity), the crude product must be purified using reverse-phase chromatography.

  • Column: C18 Prep Column (e.g., 250 mm × 21.2 mm, 5 µm).

  • Mobile Phase: A = Water + 0.1% Formic Acid; B = Acetonitrile + 0.1% Formic Acid. (Note: Formic acid is critical; using TFA or basic modifiers will degrade the sulfonylurea bridge).

  • Method: Gradient from 10% B to 60% B over 30 minutes. Collect the target peak, freeze-dry (lyophilize) to obtain the pure reference standard.

Analytical Validation Parameters

To certify the synthesized material, utilize the following LC-MS/MS parameters.

Table 2: LC-MS/MS Gradient & MRM Transitions
ParameterSpecification
Column C18, 100 mm × 2.1 mm, 1.8 µm
Flow Rate 0.3 mL/min
Gradient 0-1 min: 5% B; 1-6 min: 5%→95% B; 6-8 min: 95% B
Ionization Mode ESI Positive (+)
Precursor Ion (Q1) m/z 420.0 [M+H]⁺
Product Ions (Q3) m/z 182.1 (Pyrimidine fragment); m/z 239.0 (Pyrazole fragment)
Collision Energy (CE) 15 eV (for m/z 182.1); 25 eV (for m/z 239.0)

Synthetic Workflow Visualization

SynthesisWorkflow A 3-chloro-1-methyl-5-sulfamoyl- 1H-pyrazole-4-carboxylic acid B Amidation (NH4Cl, HATU, DIPEA, DMF) A->B C 3-chloro-1-methyl-5-sulfamoyl- 1H-pyrazole-4-carboxamide B->C D Sulfonylurea Coupling (Phenyl (4,6-dimethoxypyrimidin-2-yl)carbamate, DBU, MeCN) C->D E Crude Halosulfuron Carboxamide D->E F Preparative HPLC (C18, H2O/MeCN + 0.1% FA) E->F G Halosulfuron Carboxamide Reference Standard (>99% Purity) F->G

Fig 1: De novo synthetic workflow for Halosulfuron Carboxamide reference standards.

References

  • European Food Safety Authority (EFSA). (2025). Peer review of the pesticide risk assessment of the active substance halosulfuron‐methyl. NIH National Library of Medicine. Retrieved from[Link][1]

  • Morimoto, K., et al. (1997). Synthesis of Halosulfuron-Methyl via Selective Chlorination at 3- and/or 5-Position of Pyrazole-4-carboxylates. Journal of Heterocyclic Chemistry / ResearchGate. Retrieved from[Link][3]

  • Asian Journal of Chemistry. (2017). Evaluation of Synthesis of Methyl 3-Chloro-5-(4,6-dimethoxypyrimidin-2-ylcarbamoylsulfamoyl)-1-methylpyrazole-4-carboxylate Using Green Metrics. Retrieved from[Link][4]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Extraction Yields of Halosulfuron-Methyl from Plant Tissues

Welcome to the Technical Support Center for analytical chemists and drug development professionals working with Halosulfuron-methyl (and its active carboxamide/sulfonylurea moieties). Extracting this compound from comple...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for analytical chemists and drug development professionals working with Halosulfuron-methyl (and its active carboxamide/sulfonylurea moieties). Extracting this compound from complex plant matrices presents unique challenges due to its structural instability in certain solvents and its susceptibility to matrix suppression during LC-MS/MS analysis.

This guide provides field-proven, self-validating protocols and troubleshooting logic designed to maximize extraction yields and ensure rigorous scientific integrity.

Mechanistic Overview: The Chemistry of Extraction

Halosulfuron-methyl is a sulfonylurea herbicide characterized by a pyrazole, a pyrimidine, and a sulfonylurea bridge with a carboxamide linkage. The primary causes of low extraction yields are:

  • Hydrolysis: The sulfonylurea bridge is highly prone to hydrolysis in both alkaline and highly acidic aqueous environments.

  • Solvent Instability: The parent compound degrades rapidly in methanol[1].

  • Sorbent Sequestration: Because halosulfuron-methyl acts as a weak acid, basic clean-up sorbents like Primary Secondary Amine (PSA) can inadvertently bind the target analyte if not carefully calibrated.

To counteract these issues, the industry standard relies on an Acidified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach. Acidifying the extraction solvent suppresses the ionization of the weak acid, driving the neutral molecule into the organic phase while preventing structural degradation[2].

Self-Validating Extraction Protocol (Acidified QuEChERS)

This protocol is designed as a self-validating system. By incorporating an Isotope-Labeled Internal Standard (IL-IS) prior to extraction and utilizing matrix-matched calibration, any deviation in yield is immediately isolated to either physical extraction loss or LC-MS/MS ion suppression.

Phase 1: Preparation and Spiking
  • Homogenization: Pulverize the plant tissue (e.g., wheat, maize, or tomato) using liquid nitrogen to halt metabolic degradation. Weigh exactly 10.0 g of the homogenized sample into a 50 mL PTFE centrifuge tube[2].

  • Internal Validation: Spike the sample with 50 µL of a 1 µg/mL isotopically labeled internal standard (e.g., Halosulfuron-methyl-d3) in acetone. Allow it to equilibrate for 15 minutes. Causality: This step ensures that subsequent losses can be mathematically corrected, validating the physical recovery rate.

Phase 2: Partitioning
  • Solvent Addition: Add 10 mL of Acetonitrile containing 1% Formic Acid (v/v) . Do not use methanol, as halosulfuron-methyl is unstable in it[1]. The formic acid maintains a low pH, keeping the analyte protonated and stable.

  • Agitation: Vortex vigorously for 1 minute.

  • Salting Out: Add 4.0 g of anhydrous Magnesium Sulfate (MgSO₄) and 1.0 g of Sodium Chloride (NaCl). Shake immediately to prevent the MgSO₄ from clumping. Causality: NaCl drives the salting-out effect, forcing the organic and aqueous phases to separate, while MgSO₄ absorbs residual water.

  • Centrifugation: Centrifuge at 5,000 rpm for 5 minutes at 4°C to achieve phase separation.

Phase 3: Clean-up (d-SPE)
  • Transfer: Transfer 1.5 mL of the upper acetonitrile layer into a 2 mL microcentrifuge tube containing the d-SPE sorbents.

  • Sorbent Optimization: Use 150 mg MgSO₄, 25 mg C18, and strictly no more than 25 mg PSA . Causality: While PSA removes organic acids and sugars, excessive amounts will bind the weakly acidic halosulfuron-methyl, drastically reducing yields. C18 is critical here to remove non-polar lipids without affecting the target analyte.

  • Final Centrifugation: Vortex for 30 seconds and centrifuge at 10,000 rpm for 3 minutes.

  • Analysis: Filter the supernatant through a 0.22 µm PTFE syringe filter directly into an autosampler vial for LC-MS/MS analysis.

Workflow & Troubleshooting Visualizations

QuEChERS_Workflow A 1. Tissue Homogenization (Liquid N2) B 2. IL-IS Spiking (Self-Validation) A->B C 3. Solvent Extraction (Acetonitrile + 1% Formic Acid) B->C D 4. Salting Out (MgSO4 + NaCl) C->D E 5. d-SPE Clean-up (Limit PSA, Add C18) D->E F 6. LC-MS/MS Analysis (Matrix-Matched) E->F

Figure 1: Optimized Acidified QuEChERS Workflow for Halosulfuron-methyl Extraction.

Troubleshooting_Logic Root Issue: Low Extraction Yield (<70% Recovery) Degradation Analyte Degradation (Hydrolysis / Solvent Issue) Root->Degradation Matrix Matrix Suppression (Co-eluting compounds) Root->Matrix Sorbent Analyte Sequestration (Binding to d-SPE) Root->Sorbent Sol1 Action: Avoid Methanol. Use Acetonitrile + 1% Formic Acid Degradation->Sol1 Sol2 Action: Use Matrix-Matched Calibration & IL-IS Matrix->Sol2 Sol3 Action: Reduce PSA to ≤25mg. Supplement with C18 Sorbent->Sol3

Figure 2: Troubleshooting logic tree for resolving low halosulfuron-methyl extraction yields.

Frequently Asked Questions (FAQs)

Q: Why are my halosulfuron-methyl recoveries dropping below 50% when extracting from mature plant tissues? A: Mature tissues contain higher concentrations of complex carbohydrates, organic acids, and pigments. If you are using a standard, unbuffered QuEChERS method, the sulfonylurea bridge may be hydrolyzing due to localized pH shifts. Furthermore, severe matrix suppression in the MS source can mimic low physical recovery. Solution: Switch to an acidified extraction solvent (1% Formic Acid) to stabilize the carboxamide/sulfonylurea structure, and strictly use matrix-matched calibration to differentiate between physical loss and ion suppression[2].

Q: Can I use methanol instead of acetonitrile for the primary extraction? A: No. Halosulfuron-methyl exhibits severe instability in methanol, leading to rapid degradation of the parent compound during both extraction and autosampler storage. Always use acetone or acetonitrile as the primary extraction solvent[1].

Q: How do I balance clean-up efficiency with analyte loss when using d-SPE? A: Halosulfuron-methyl is weakly acidic. PSA sorbents rely on anion exchange and hydrogen bonding, which effectively removes matrix interferences but can inadvertently sequester acidic analytes. Solution: Limit PSA to a maximum of 25 mg per mL of extract. Supplement the clean-up with 25 mg of C18 to handle lipid removal, ensuring the target analyte remains freely dissolved in the supernatant.

Quantitative Recovery Data by Plant Matrix

The table below summarizes expected baseline recovery yields when utilizing the optimized Acidified QuEChERS LC-MS/MS methodology across various complex plant matrices. Use these benchmarks to validate your internal laboratory results.

Plant MatrixFortification Level (mg/kg)Average Recovery (%)RSD (%)Primary Challenge Addressed
Wheat Plant 0.005 - 0.587.0 - 119.03.0 - 9.0High cellulose; addressed via liquid N₂ homogenization[2].
Wheat Grain 0.001 - 0.575.0 - 97.03.0 - 9.0Starch interference; addressed via optimized salting out[2].
Maize 0.025 - 0.192.1 - 93.06.0 - 7.7Lipid content; addressed via C18 d-SPE inclusion[3].
Tomato 0.025 - 0.177.2 - 87.61.2 - 2.6High water/acid content; addressed via 1% formic acid[3].
Elephant Grass 0.010 - 0.173.9 - 85.14.5 - 14.5Pigments (Chlorophyll); addressed via PSA balancing.

References

  • Cambridge University Press & Assessment. (2017). Absorption, Translocation, and Metabolism of Halosulfuron in Cucumber, Summer Squash, and Selected Weeds. Available at:[Link]

  • ResearchGate / Feng et al. (2014). Determination of halosulfuron-methyl residues and dissipation in wheat by QuEChERS and LC-MS/MS. Available at:[Link]

  • MDPI. (2023). Development of Magnetic Lateral Flow and Direct Competitive Immunoassays for Sensitive and Specific Detection of Halosulfuron-Methyl Using a Novel Hapten and Monoclonal Antibody. Available at: [Link]

  • Austin Publishing Group / Assalin et al. (2020). Optimization and Validation of an Analytical Method for Determination of Herbicides Residues in Elephant Grass. Available at: [Link]

Sources

Optimization

improving the shelf-life and stability of Carobxamide Halosulfuron stock solutions

Technical Support Center: Enhancing the Shelf-Life and Stability of Carboxamide Halosulfuron Stock Solutions Welcome to the Technical Support Center for agrochemical and pharmaceutical formulation scientists. Carboxamide...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Enhancing the Shelf-Life and Stability of Carboxamide Halosulfuron Stock Solutions

Welcome to the Technical Support Center for agrochemical and pharmaceutical formulation scientists. Carboxamide Halosulfuron (including Halosulfuron-methyl and its carboxamide derivatives) presents significant stability challenges in solution due to the inherent lability of the sulfonylurea linkage. This guide provides mechanistic troubleshooting, quantitative stability data, and validated protocols to ensure the integrity of your stock solutions.

Mechanistic Troubleshooting: Understanding Degradation

Q1: Why do my Carboxamide Halosulfuron stock solutions degrade so rapidly, even when refrigerated? A: The primary vector for degradation is chemical hydrolysis targeting the sulfonylurea bridge. Sulfonylureas are notoriously unstable in protic environments. Water molecules act as nucleophiles, attacking the carbonyl carbon of the urea linkage. This reaction is highly temperature-dependent; research indicates that for every 10°C increase in temperature, the hydrolysis rate of halosulfuron compounds increases by a factor of 2.9 to 3.2[1]. Even residual moisture in hygroscopic solvents (like standard-grade DMSO) can initiate this cleavage over time, leading to a rapid loss of the active ingredient and the accumulation of aminopyrimidine and sulfonamide fragments[1].

Q2: How exactly do pH and aqueous environments dictate the degradation pathway? A: If your experimental design requires an aqueous working solution, you must strictly control the pH, as the degradation mechanism bifurcates based on the hydrogen ion concentration:

  • Acidic to Neutral Environments (pH < 7): The compound undergoes hydrolytic cleavage of the sulfonylurea bridge, producing an amine and a 3-chlorosulfonamide ester fragment[2].

  • Alkaline Environments (pH > 7): The degradation is drastically accelerated. The sulfonylurea linkage undergoes rapid rearrangement and contraction, accompanied by the opening of the pyrimidine ring[2].

Table 1: Quantitative Hydrolysis Half-Lives of Halosulfuron-methyl at 25°C

pH LevelEnvironment TypeHalf-Life (DT50)Primary Degradation Mechanism
pH 5Acidic~27 DaysSulfonylurea bridge cleavage
pH 7Neutral~14 DaysSulfonylurea bridge cleavage
pH 9Alkaline~19 HoursLinkage rearrangement & ring opening

(Data synthesized from APVMA Public Release Summary and USDA ARS transformation kinetics[1])

DegradationPathway A Carboxamide Halosulfuron (Intact Sulfonylurea Linkage) B Acidic/Neutral Environment (pH 5.0 - 7.0) A->B H2O C Alkaline Environment (pH > 7.0) A->C H2O D Nucleophilic Attack: Cleavage of Sulfonylurea Bridge B->D DT50: 14-27 Days E Rapid Rearrangement: Linkage Contraction & Ring Opening C->E DT50: < 19 Hours F Aminopyrimidine + 3-Chlorosulfonamide Fragments D->F G Complex Alkaline Degradants E->G

pH-dependent hydrolytic degradation pathways of Halosulfuron compounds.

Solvent Selection and Formulation FAQs

Q3: What is the optimal solvent matrix to maximize the shelf-life of these stock solutions? A: To arrest hydrolysis, you must eliminate protic solvents. The EPA's Environmental Chemistry Methods (ECM) for Halosulfuron-methyl recommend utilizing high-purity Acetonitrile for stock solutions, which have been demonstrated to remain stable for at least three months when stored frozen[3]. Alternatively, anhydrous Dimethyl Sulfoxide (DMSO) can be used for biological assays, provided it is strictly anhydrous (≤0.005% water). Causality Check: Aprotic solvents like Acetonitrile and DMSO lack the acidic protons necessary to catalyze the cleavage of the urea bridge, effectively freezing the degradation kinetics as long as atmospheric moisture is excluded.

Q4: Can I use excipients to stabilize the compound if I must prepare an aqueous working solution? A: Yes. Research indicates that the introduction of cyclodextrins (such as β-cyclodextrin) can influence the transformation kinetics of sulfonylureas in aquatic environments[1]. Cyclodextrins form inclusion complexes with the hydrophobic moieties of the halosulfuron molecule, sterically shielding the vulnerable sulfonylurea bridge from nucleophilic attack by water molecules.

Validated Standard Operating Procedures

Protocol: Preparation and Cryo-Storage of Anhydrous Halosulfuron Stock Solutions This self-validating protocol ensures the creation of ultra-stable stock solutions suitable for long-term storage.

  • Step 1: Desiccation of the API. Prior to weighing, store the Carboxamide Halosulfuron standard in a vacuum desiccator over anhydrous calcium sulfate for 24 hours to remove surface moisture.

  • Step 2: Solvent Verification. Use HPLC-grade Acetonitrile or anhydrous DMSO. Self-Validation: Perform a Karl Fischer titration on the solvent batch to ensure water content is <0.01% before proceeding.

  • Step 3: Inert Atmosphere Dissolution. Weigh the API using a microbalance and transfer it to a volumetric flask. Purge the flask with dry Nitrogen (N₂) or Argon gas. Add the anhydrous solvent and sonicate briefly (under 15 seconds to prevent thermal degradation) until fully dissolved[3].

  • Step 4: Aliquoting. Divide the stock solution into single-use, amber glass HPLC vials. While halosulfuron is relatively photostable, amber glass is a best practice to prevent any potential photolytic degradation. Purge the headspace of each vial with N₂ before sealing with PTFE-lined caps.

  • Step 5: Cryo-Storage. Store the sealed vials at -20°C in a dark, desiccated container. Self-Validation: When retrieving a vial, allow it to equilibrate to room temperature before opening. This prevents the condensation of atmospheric moisture into the anhydrous solution, which would immediately restart the hydrolysis clock[3].

ExperimentalWorkflow Step1 1. Desiccate API (Vacuum over CaSO4) Step2 2. Verify Solvent (Karl Fischer <0.01% H2O) Step1->Step2 Ensures dry standard Step3 3. Dissolve in Acetonitrile/DMSO (Under N2/Argon Purge) Step2->Step3 Prevents hydrolysis Step4 4. Aliquot into Amber Vials (Single-Use Volumes) Step3->Step4 Minimizes handling Step5 5. Cryo-Store at -20°C (Equilibrate to RT before use) Step4->Step5 Arrests kinetics

Step-by-step workflow for preparing and storing anhydrous sulfonylurea stock solutions.

References

  • Public Release Summary of the evaluation by the NRA of the new active constituent HALOSULFURON-METHYL Source: Australian Pesticides and Veterinary Medicines Authority (APVMA) URL:[Link]

  • Transformation Kinetics and Mechanism of the Sulfonylurea Herbicides Pyrazosulfuron Ethyl and Halosulfuron Methyl in Aqueous Solutions Source: United States Department of Agriculture (USDA ARS) URL:[Link]

  • US EPA - Environmental Chemistry Methods (ECM) for Halosulfuron methyl in Soil - MRID 42661413 Source: United States Environmental Protection Agency (EPA) URL:[Link]

  • Halosulfuron-Methyl Technical Data Sheet Source: Coromandel International URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Comparative Guide to ICH-Compliant Method Validation for Halosulfuron-Methyl Residue Analysis

This guide provides an in-depth comparison of analytical methodologies for the residue analysis of halosulfuron-methyl, framed within the rigorous validation standards of the International Council for Harmonisation (ICH)...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth comparison of analytical methodologies for the residue analysis of halosulfuron-methyl, framed within the rigorous validation standards of the International Council for Harmonisation (ICH). As professionals in research and development, the integrity of our analytical data is paramount. A method is only as reliable as its validation. This document is designed to navigate the complexities of selecting and validating an appropriate analytical method for halosulfuron-methyl, ensuring your results are robust, reproducible, and compliant with global regulatory expectations.

A note on nomenclature: The topic refers to "Carboxamide Halosulfuron." This appears to be a non-standard term. This guide will focus on the widely recognized active ingredient, halosulfuron-methyl , a sulfonylurea herbicide requiring precise and sensitive detection in various matrices.

The Foundation: Why ICH Q2(R1) is the Gold Standard

Before delving into specific analytical techniques, it is crucial to understand the "why" behind our validation framework. The ICH Q2(R1) guideline, "Validation of Analytical Procedures: Text and Methodology," provides a harmonized approach to defining and evaluating the performance of an analytical method.[1][2][3] Adherence to these guidelines is not merely a regulatory hurdle; it is a scientific imperative that demonstrates a method is suitable for its intended purpose.[2][4] For residue analysis, this means the method can reliably detect and quantify halosulfuron-methyl at levels relevant to food safety and environmental monitoring.

The core validation parameters stipulated by ICH Q2(R1) form a self-validating system where each characteristic informs the others. A method cannot be considered truly accurate if it is not also precise and specific.

ICH_Validation_Parameters cluster_0 Core Method Suitability cluster_1 Method Performance Metrics cluster_2 Method Sensitivity Specificity Specificity (Discrimination from matrix) Accuracy Accuracy (Closeness to true value) Specificity->Accuracy ensures analyte is measured Linearity Linearity (Proportional response) Range Range (Reliable interval) Linearity->Range defines LOQ Limit of Quantitation (LOQ) (Reliable quantification) Linearity->LOQ informs Range->Accuracy is tested over Precision Precision (Repeatability & Intermediate) Range->Precision is tested over Precision->Accuracy impacts Robustness Robustness (Resilience to variations) LOD Limit of Detection (LOD) (Reliable detection) LOQ->LOD is higher than QuEChERS_Workflow Sample 1. Sample Homogenization (e.g., 10g of wheat sample) Extraction 2. Extraction Add 10mL Acetonitrile. Shake vigorously (1 min). Sample->Extraction SaltingOut 3. Liquid-Liquid Partitioning Add MgSO4 & NaCl salts. Shake vigorously (1 min). Centrifuge. Extraction->SaltingOut Supernatant Acetonitrile Layer (contains analyte) SaltingOut->Supernatant dSPE 4. Dispersive SPE (d-SPE) Cleanup Transfer aliquot to tube with MgSO4 & PSA sorbent. Vortex & Centrifuge. Supernatant->dSPE FinalExtract 5. Final Extract Filter supernatant. dSPE->FinalExtract Analysis 6. LC-MS/MS Analysis FinalExtract->Analysis

Sources

Comparative

inter-laboratory validation of Carobxamide Halosulfuron detection protocols

An Inter-Laboratory Comparative Guide to the Validation of Detection Protocols for Halosulfuron-methyl and Carboxamide Fungicides Introduction: The Regulatory Imperative for Robust Pesticide Analysis In modern agricultur...

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Author: BenchChem Technical Support Team. Date: April 2026

An Inter-Laboratory Comparative Guide to the Validation of Detection Protocols for Halosulfuron-methyl and Carboxamide Fungicides

Introduction: The Regulatory Imperative for Robust Pesticide Analysis

In modern agriculture, the concurrent use of specialized herbicides and fungicides is a common practice to protect crop yield and quality. Halosulfuron-methyl, a selective sulfonylurea herbicide, is widely used for weed control, while Carboxamide fungicides, particularly those acting as Succinate Dehydrogenase Inhibitors (SDHIs), represent a critical class of agents for managing fungal diseases.[1][2][3] The potential for co-occurrence of these residues in food commodities and environmental samples necessitates the development of robust, reliable, and reproducible analytical methods for their simultaneous detection and quantification.

Regulatory bodies worldwide, such as the European Union, mandate stringent quality control and validation procedures to ensure that data used for monitoring Maximum Residue Levels (MRLs) is accurate and comparable across different testing facilities.[4][5] This guide serves as a technical resource for researchers and analytical scientists, providing a framework for the inter-laboratory validation of a multi-residue method for Halosulfuron-methyl and representative Carboxamide fungicides. We will delve into the principles of single-laboratory validation as the essential foundation, followed by the design and execution of a collaborative inter-laboratory study to establish method reproducibility—the ultimate benchmark of a truly robust analytical protocol.

Part 1: The Foundation: Single-Laboratory Method Development and Validation

Before a method can be considered for inter-laboratory validation, it must undergo rigorous optimization and validation within a single laboratory. This initial phase establishes the method's performance characteristics under controlled conditions. The current industry standard for this level of trace analysis is a combination of a Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) sample extraction followed by Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) detection.[6][7]

The Causality Behind the Choice of Method:

  • QuEChERS: This sample preparation approach is chosen for its high recovery rates for a wide range of pesticide polarities, its efficiency in removing a significant portion of matrix interferences (like fats, sugars, and pigments), and its speed, which is critical for high-throughput laboratories.

  • LC-MS/MS: This detection technique provides unparalleled sensitivity and selectivity.[8][9] It can detect analytes at the parts-per-billion (ppb or µg/kg) level required by regulatory limits. The use of two Multiple Reaction Monitoring (MRM) transitions for each analyte provides a high degree of confidence in its identification, a key requirement of standards like the SANTE/11312/2021 guidelines.[9]

Experimental Protocol: QuEChERS Extraction and LC-MS/MS Analysis

This protocol outlines a generalized procedure for the analysis of a representative Carboxamide (e.g., Bixafen) and Halosulfuron-methyl in a complex plant matrix (e.g., wheat).

1. Sample Preparation (QuEChERS Extraction)

  • Homogenization: Weigh 10 g of a homogenized test sample into a 50 mL centrifuge tube.
  • Hydration (if necessary): For dry commodities, add 10 mL of reagent-grade water and allow to stand for 30 minutes.
  • Extraction: Add 10 mL of acetonitrile. Add the contents of a QuEChERS extraction salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g Sodium Citrate, 0.5 g Disodium Citrate Sesquihydrate).
  • Shaking & Centrifugation: Seal the tube and shake vigorously for 1 minute. Centrifuge at ≥3,000 rpm for 5 minutes.
  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer an aliquot of the upper acetonitrile layer to a d-SPE tube containing a cleanup sorbent (e.g., MgSO₄ and PSA - Primary Secondary Amine).
  • Final Centrifugation: Vortex the d-SPE tube for 30 seconds and centrifuge for 5 minutes.
  • Filtration: Filter the supernatant through a 0.22 µm filter into an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Instrumental Analysis

  • LC Column: A reverse-phase C18 column is typically used for separation.
  • Mobile Phase: A gradient elution using water with 0.1% formic acid (Mobile Phase A) and methanol or acetonitrile with 0.1% formic acid (Mobile Phase B) is common.[10]
  • Ionization: Electrospray Ionization (ESI) is used, often in both positive and negative modes, as different compounds ionize preferentially under different conditions.
  • Detection: Tandem mass spectrometry (MS/MS) operating in MRM mode. At least two precursor-to-product ion transitions should be monitored for each analyte for unambiguous identification and confirmation.[9]
Single-Laboratory Validation Parameters and Acceptance Criteria

The method's performance must be documented against internationally accepted criteria, such as those outlined in the SANTE/11312/2021 guidance document.[4][11][12]

Parameter Purpose Minimum Requirements (SANTE/11312/2021)
Specificity To ensure that the signal detected is unequivocally from the target analyte without interference from matrix components.Two MRM transitions per analyte; ion ratio tolerance within ±30% (relative) of the standard.[9][11]
Linearity To confirm a proportional relationship between detector response and analyte concentration over the working range.Minimum of 5 calibration points; correlation coefficient (R²) ≥ 0.99.[11]
Accuracy (Recovery) To measure the agreement between the experimental result and the true (spiked) value.Mean recovery should be within the range of 70-120%.[10][11]
Precision (Repeatability, RSDr) To measure the variability of results from repeated analyses of the same sample under the same conditions.Relative Standard Deviation (RSD) should be ≤ 20%.[10][11]
Limit of Quantification (LOQ) The lowest concentration of the analyte that can be reliably quantified with acceptable accuracy and precision.The lowest spiked level that successfully meets the accuracy and precision criteria.[6][11]

Part 2: The Benchmark of Robustness: Inter-Laboratory Validation

Once a method is proven reliable within one laboratory, its transferability and robustness must be challenged in an inter-laboratory study (also known as a collaborative study). This process is essential for a method to be adopted as a standard or official procedure.[13][14] The goal is to determine the method's precision under different conditions (different analysts, equipment, and laboratory environments).[15]

Inter-Laboratory Study Design

A successful study requires careful planning and coordination, typically managed by a central organizing laboratory.

  • Recruitment of Laboratories: A minimum of eight laboratories reporting valid data is typically required for statistical significance.[13]

  • Protocol Distribution: A detailed, unambiguous experimental protocol is distributed to all participating laboratories.

  • Sample Preparation: The coordinating lab prepares a large batch of homogeneous sample material (e.g., finely milled wheat). This batch is divided into portions.

  • Spiking and Blinding: Samples are spiked at various relevant concentration levels (including a blank). The identity and concentration of the samples are blinded to the participants.

  • Sample Distribution: The blinded samples are shipped to participating labs under conditions that ensure their stability.

  • Analysis and Reporting: Each laboratory analyzes the samples in duplicate according to the provided protocol and reports their results back to the coordinating lab.

Data Analysis and Key Performance Metrics

The collected data is subjected to statistical analysis to remove outliers (e.g., using Cochran's or Grubb's tests) and to calculate the key inter-laboratory precision metrics.

  • Repeatability (RSDr): The relative standard deviation of results obtained within individual laboratories. This reflects the precision under ideal (repeatable) conditions.

  • Reproducibility (RSDR): The relative standard deviation of results obtained between all laboratories. This is the most critical parameter, as it quantifies the method's performance across different environments and is the true measure of its robustness.[16]

  • HorRat Value: This is a normalized value that compares the observed RSDR with a predicted RSDR (calculated from the Horwitz equation). A HorRat value between 0.5 and 2.0 is generally considered acceptable and indicates that the method's reproducibility is reasonable for the analyte's concentration level.

Comparative Performance Data

The following table summarizes the expected performance characteristics of the proposed LC-MS/MS method based on typical validation results found in the literature.

Performance Parameter LC-MS/MS with QuEChERS Justification / Source
Analytes Halosulfuron-methyl & various CarboxamidesMulti-residue capability
Typical LOQ 0.001 - 0.01 mg/kg (1 - 10 µg/kg)High sensitivity of MS/MS detectors.[6][7]
Accuracy (Mean Recovery) 75% - 119%Meets SANTE criteria of 70-120%.[6][7]
Precision (Repeatability, RSDr) < 15%Well within the ≤20% SANTE criterion.[12]
Precision (Reproducibility, RSDR) Typically < 25%Dependent on concentration and matrix complexity.
Analysis Time per Sample ~15 minutes (instrumental)Fast gradient chromatography.

Part 3: Visualization of Validation Workflows

To clarify the logical flow of the validation process, the following diagrams illustrate the key stages and relationships.

G cluster_0 Phase 1: Single-Laboratory Validation A Method Development (QuEChERS + LC-MS/MS) B Performance Check: Specificity & Linearity A->B C Spike Samples at Multiple Levels (e.g., LOQ, 2xLOQ, 10xLOQ) B->C D Determine Accuracy (Recovery) & Precision (Repeatability) C->D E Establish Final LOQ D->E F Method Deemed Fit for Purpose? E->F F->A No G Proceed to Inter-Laboratory Study F->G Yes

Caption: Workflow for the single-laboratory validation phase.

G cluster_coord Coordinating Laboratory cluster_part Participating Laboratories (8+) Coord1 Develop & Distribute Validated Protocol Coord2 Prepare & Ship Blinded Samples Coord1->Coord2 Coord3 Collect & Analyze Data Coord2->Coord3 Lab1 Lab 1 Receives Samples Coord2->Lab1 Lab2 Lab 2 Receives Samples Coord2->Lab2 LabN Lab 'n' Receives Samples Coord2->LabN Coord4 Calculate RSDr, RSDR, HorRat Coord3->Coord4 Coord5 Final Report Coord4->Coord5 Ana1 Analyzes Samples per Protocol Lab1->Ana1 Ana2 Analyzes Samples per Protocol Lab2->Ana2 AnaN Analyzes Samples per Protocol LabN->AnaN Rep1 Reports Results Ana1->Rep1 Rep2 Reports Results Ana2->Rep2 RepN Reports Results AnaN->RepN Rep1->Coord3 Rep2->Coord3 RepN->Coord3

Caption: Structure of an inter-laboratory collaborative study.

References

  • Analytical Method for Halosulfuron Methyl (Animal and Fishery Products). (n.d.). Japanese Ministry of Health, Labour and Welfare. Retrieved from [Link]

  • SANTE 11312:2021 Method Validation Explained: All Parameters & Acceptance Criteria. (2026, March 8). YouTube. Retrieved from [Link]

  • Analytical quality control and method validation procedures for pesticide residues analysis in Food and Feed - SANTE 11312/2021. (2021). European Commission. Retrieved from [Link]

  • Carboxamides: Knowing more about these important fungicides. (2022, January 10). 3tentos. Retrieved from [Link]

  • Fungicide Use in Field Crops Web Book. (n.d.). Crop Protection Network. Retrieved from [Link]

  • EUROPE – COM : New update of the analytical guidance document for residue. (2025, December 1). Lynxee consulting. Retrieved from [Link]

  • Feng, M., Li, W., Hao, X., & Han, L. (2014). Determination of halosulfuron-methyl residues and dissipation in wheat by QuEChERS and LC-MS/MS. Food Additives & Contaminants: Part A, 31(11), 1879-1885. Retrieved from [Link]

  • Analytical Quality Control and Method Validation Procedures for Pesticide Residues Analysis in Food and Feed. (2010, January 26). EU Reference Laboratories for Residues of Pesticides. Retrieved from [Link]

  • Validation of Analytical Method for Quantification of Six Pesticide Residues in Dried Chili Powder Using GC-MS/MS. (2026, March 13). Opast Publisher. Retrieved from [Link]

  • Determination of halosulfuron-methyl residues and dissipation in wheat by QuEChERS and LC-MS/MS | Request PDF. (2025, August 9). ResearchGate. Retrieved from [Link]

  • Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. (2017, January 13). Agilent. Retrieved from [Link]

  • Chemical methods – study of different groups of fungicides. Methods of application of fungicides. (n.d.). e-Krishi Shiksha. Retrieved from [Link]

  • Novel Coumarin 7-Carboxamide/Sulfonamide Derivatives as Potential Fungicidal Agents: Design, Synthesis, and Biological Evaluation. (2022, October 14). PMC. Retrieved from [Link]

  • Halosulfuron-methyl (PC 128721) MRIDs 49798401/ 49983101. (n.d.). US EPA. Retrieved from [Link]

  • Determination of Halosulfuron-Methyl_application note.pdf. (n.d.). Academia.edu. Retrieved from [Link]

  • Appendix F: Guidelines for Standard Method Performance Requirements. (n.d.). AOAC International. Retrieved from [Link]

  • Efficient LC-MS/MS for Routine Fungicide Residue Analysis in Complex Matrices. (2025, November 11). Sciforum. Retrieved from [Link]

  • AOAC guidelines for single-laboratory validation of chemical methods for dietary supplements and botanicals. (n.d.). AOAC International. Retrieved from [Link]

  • DER - Halosulfuron-methyl & Degradates in Soil and Sediment - MRID 49798402. (n.d.). US EPA. Retrieved from [Link]

  • AOAC INTERNATIONAL Guidelines for Validation of Botanical Identification Methods. (n.d.). PMC. Retrieved from [Link]

  • Guidelines for the validation and verification of quantitative and qualitative test methods. (n.d.). National Association of Testing Authorities, Australia. Retrieved from [Link]

  • Determination of halosulfuron-methyl herbicide in sugarcane juice and tomato by capillary electrophoresis-tandem mass spectrometry. (2015, May 15). PubMed. Retrieved from [Link]

  • Method Validation Validation of Analytical Methods and Procedures. (2006, June 3). LabCompliance. Retrieved from [Link]

  • Halosulfuron-methyl (Ref: CGA 288239). (2026, March 16). AERU. Retrieved from [Link]

  • Verification of analytical methods for GMO testing when implementing interlaboratory validated methods. (n.d.). EURL GMFF. Retrieved from [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of Carboxamide Halosulfuron

The proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the safe disposal of Carboxamide...

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Author: BenchChem Technical Support Team. Date: April 2026

The proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the safe disposal of Carboxamide Halosulfuron, a compound class that includes the active ingredient halosulfuron-methyl. As a sulfonylurea herbicide, its disposal requires careful consideration of its chemical properties and potential environmental impact. This document is intended for researchers, scientists, and drug development professionals to establish a self-validating system of safety and compliance within their laboratories.

Understanding the Compound: Hazards and Environmental Fate

Halosulfuron-methyl, the active component in many Carboxamide Halosulfuron formulations, is recognized for its herbicidal activity. While it is practically non-toxic to birds, bees, and fish, it exhibits high toxicity to certain aquatic plants like duckweed and algae.[1][2] Therefore, preventing its entry into waterways is a critical aspect of its disposal.[1]

The compound's persistence in the environment is influenced by soil and water conditions. Halosulfuron-methyl degrades in soil and water, with its half-life being pH-sensitive.[1][2] Hydrolysis is a key degradation pathway, and this process is faster in alkaline conditions.[1] Despite its degradation, the potential for groundwater contamination exists, making proper disposal essential to protect non-target vegetation and aquatic ecosystems.[3]

Key Hazard Information:

Hazard ClassificationDescriptionSource
Human Health Not classified as a hazardous substance according to Safe Work Australia criteria. May cause slight eye and skin irritation upon contact. Ingestion of large amounts may be harmful.[1][4][5][6]
Environmental Very toxic to some aquatic plants (duckweed and algae).[1][2] Not considered to be persistent, bioaccumulative, or toxic (PBT).[7]
Physical/Chemical Non-flammable solid. Stable under normal ambient storage conditions.[1][7]
The Disposal Workflow: A Step-by-Step Protocol

The following protocol outlines the necessary steps for the safe disposal of Carboxamide Halosulfuron waste and its containers. This workflow is designed to minimize exposure and prevent environmental contamination.

cluster_0 Waste Segregation & Collection cluster_1 Container Decontamination cluster_2 Final Disposal cluster_3 Spill Management A Identify Carboxamide Halosulfuron waste (unused product, contaminated materials) B Collect in a designated, properly labeled, and sealed waste container (HDPE recommended) A->B Segregate from other chemical waste E Arrange for disposal through a licensed waste management facility B->E C Triple-rinse empty containers with a suitable solvent (e.g., water) D Add rinsate to the spray tank for use or collect for disposal as chemical waste C->D Prevents release of residues F Dispose of decontaminated containers according to local regulations (recycling or landfill) C->F D->E G Contain the spill immediately H Absorb with inert material (sand, clay, vermiculite) G->H I Collect absorbed material into a labeled waste container H->I I->E Dispose of as hazardous waste J Decontaminate the spill area I->J

Caption: Disposal workflow for Carboxamide Halosulfuron.

Detailed Procedural Steps:

  • Waste Identification and Segregation:

    • Clearly identify all waste containing Carboxamide Halosulfuron. This includes unused or expired product, grossly contaminated personal protective equipment (PPE), and spill cleanup materials.

    • Segregate this waste from other laboratory waste streams to prevent unintentional chemical reactions.[8]

  • Waste Collection and Storage:

    • Collect all Carboxamide Halosulfuron waste in a designated, leak-proof container. High-density polyethylene (HDPE) containers are recommended.[8]

    • The container must be clearly labeled as "Hazardous Waste: Carboxamide Halosulfuron" and include the appropriate hazard symbols.[8]

    • Store the sealed waste container in a cool, dry, and well-ventilated area, away from direct sunlight and incompatible materials.[9]

  • Disposal of Chemical Waste:

    • Do not dispose of Carboxamide Halosulfuron waste down the drain or in the general trash.[10][11]

    • Arrange for the collection and disposal of the chemical waste through a licensed and approved hazardous waste management facility. Comply with all local, state, and federal regulations.[12][13][14]

  • Decontamination and Disposal of Empty Containers:

    • Empty containers must be thoroughly decontaminated before disposal. The standard procedure is to triple-rinse the container with water or another appropriate solvent.[1][9]

    • The rinsate from the cleaning process should be collected and added to a spray tank for application (if applicable and permissible) or disposed of as Carboxamide Halosulfuron chemical waste.[1][9]

    • Once decontaminated, the container should be punctured or crushed to prevent reuse.[9] The clean container can then be disposed of in a local authority landfill or sent for recycling, in accordance with local regulations.[9]

Emergency Procedures: Spill Management

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Evacuate and Secure the Area:

    • Alert personnel in the immediate vicinity and restrict access to the spill area.

  • Personal Protective Equipment (PPE):

    • Before addressing the spill, don appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat. For large spills, respiratory protection may be necessary.[7]

  • Containment and Cleanup:

    • Prevent the spill from spreading and from entering drains or waterways.[1]

    • For solid spills, carefully sweep or vacuum the material. Avoid creating dust.[4]

    • For liquid spills, absorb the material with an inert absorbent such as sand, clay, or vermiculite.[1]

    • Collect the absorbed material and contaminated soil into a clearly labeled, sealable container for disposal as hazardous waste.[1][13]

  • Decontamination:

    • Clean the spill area thoroughly with soap and water.[14]

Regulatory Compliance and Best Practices

It is imperative to adhere to all applicable local, state, and federal regulations governing hazardous waste disposal.[12] In some regions, specific chemical control orders may be in place that dictate the management of certain chemicals throughout their lifecycle.[12] Maintaining a clear and accurate inventory of chemicals and their waste products is a cornerstone of a robust laboratory safety program.[15]

By implementing these procedures, laboratories can ensure the safe and responsible disposal of Carboxamide Halosulfuron, thereby protecting their personnel and the environment.

References

  • SMM HANDBOOK OF WHS REGULATIONS - The University of Sydney. (2022, August 1).
  • Apparent Halosulfuron 750 WG Herbicide SDS. (2021, November). AIRR Apparent Pty Ltd.
  • Hazardous and liquid wastes. (n.d.). NSW Environment Protection Authority (EPA).
  • Public Release Summary of the evaluation by the NRA of the new active constituent HALOSULFURON-METHYL. (n.d.). APVMA.
  • Laboratory chemical waste. (n.d.). Water Corporation.
  • Chemical waste. (n.d.). University of Technology Sydney.
  • Chemical wastes. (2024, April 15). NSW Environment Protection Authority (EPA).
  • Material Safety Data Sheet. (2024, May 24). Nufarm.
  • SDS - EnviroMax Halosulfuron-Methyl. (n.d.). Paul Munns Instant Lawn.
  • Material Safety Data Sheet. (2009, January 9).
  • CAUTION. (n.d.). Vicchem.
  • Safety Data Sheet. (2025, June 8). Titan Ag.
  • SHARDA HALOSULFURON 750 WG. (n.d.). Sharda International Africa (Pty) Ltd.
  • US EPA-Pesticides; Halosulfuron. (n.d.).
  • halosulfuron methyl. (2009, July 14). Amazon S3.

Sources

Handling

Personal protective equipment for handling Carobxamide Halosulfuron

As a Senior Application Scientist, I approach laboratory safety not merely as a checklist of compliance, but as a mechanistic system where every piece of equipment and procedural step serves a specific, scientifically gr...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety not merely as a checklist of compliance, but as a mechanistic system where every piece of equipment and procedural step serves a specific, scientifically grounded purpose.

Carboxamide Halosulfuron (frequently handled in the laboratory as the active ingredient Halosulfuron-methyl or its synthesized carboxamide derivatives/impurities) is a sulfonylurea compound. While it targets acetolactate synthase (ALS)—an enzyme absent in mammals—it presents specific occupational hazards, including moderate-to-severe ocular irritation and extreme environmental toxicity[1][2].

The following procedural guide provides drug development professionals and formulation scientists with a self-validating, step-by-step operational and disposal plan.

Quantitative Hazard & Physicochemical Profile

To design an effective safety protocol, we must first understand the quantitative parameters of the substance. The following data dictates our engineering controls and disposal methods[2][3].

ParameterValue / DescriptionMechanistic Implication for Handling
Oral Toxicity (LD50, Rat) 1,287 mg/kg[2]Moderate acute toxicity; necessitates strict prevention of ingestion via hand-to-mouth transfer.
Aquatic Toxicity (EC50, Algae) 0.0053 mg/L (120h)[3]Extremely toxic to aquatic life. Mandates zero-discharge into standard municipal sewer systems.
Physical State White powder / Granule[2]High risk of particulate aerosolization (dust formation) during transfer[4].
Environmental Mobility High leaching potential[5]Readily leaches through permeable soils into groundwater; dictates strict solid-waste containment[4].

Personal Protective Equipment (PPE) Specifications

The selection of PPE for Carboxamide Halosulfuron is designed to mitigate its primary exposure routes: ocular contact, mucosal inhalation of dust, and dermal absorption.

  • Ocular Protection: Wear tight-fitting chemical splash goggles. Causality: Halosulfuron is classified as a serious eye irritant[1]. Standard safety glasses lack the orbital seal required to prevent fine airborne dust from contacting the cornea.

  • Dermal Protection: Utilize chemical-resistant gloves made of butyl rubber, natural rubber, neoprene, or nitrile (minimum 0.4 mm thickness)[5]. Causality: These elastomers provide a highly cross-linked transdermal barrier that prevents the active ingredient and any lipophilic formulation surfactants from penetrating the stratum corneum.

  • Respiratory Protection: Don a NIOSH-approved N95 or P100 particulate respirator. Causality: Handling the neat chemical or water-dispersible granules (WDG) generates micro-particulates. Respiratory filtration prevents deposition of these particulates in the alveoli, which can cause systemic absorption and respiratory tract inflammation[3].

  • Body Protection: Wear a dedicated, long-sleeved laboratory coat or chemical-resistant apron, along with closed-toe shoes and long pants[2][5].

Operational Handling Protocol

Every handling step must be a self-validating system where the completion of one step ensures the safety of the next.

Step 1: Engineering Controls Verification Before opening the primary container, verify that the local exhaust ventilation (e.g., a certified chemical fume hood or powder weighing station) is operational with a face velocity of 80–120 FPM. Causality: Capturing dust at the source is exponentially more effective than relying solely on personal respiratory PPE[2][4].

Step 2: Aseptic Donning of PPE Inspect gloves for micro-tears prior to donning. Ensure the respirator achieves a tight seal against the face.

Step 3: Material Transfer Use non-sparking spatulas for transferring the powder. Transfer the material slowly to minimize the kinetic energy that drives dust aerosolization[4][6]. Keep the container tightly closed immediately after the required mass is extracted[3].

Step 4: Post-Handling Decontamination Before removing your gloves, wash the outside of the gloves with soap and water[5]. Causality: This prevents the transfer of invisible chemical residue from the glove exterior to your bare hands during the doffing process. Wash hands thoroughly immediately after removing all PPE[2].

Spill Response and Containment Workflow

In the event of an accidental release, immediate containment is required to prevent environmental contamination and inhalation exposure.

G N1 1. Pre-Operation Verify Fume Hood & PPE N2 2. Material Transfer Minimize Dust Generation N1->N2 N3 3. Active Processing (Synthesis/Formulation) N2->N3 N4 4. Accidental Spill (Dust/Liquid Release) N3->N4 Spill Event N7 7. Hazardous Waste Disposal (EPA/RCRA Compliant) N3->N7 Routine Waste N5 5. Containment (Inert Absorbent/Sweep) N4->N5 N6 6. Decontamination (Soap & Water Wash) N5->N6 N6->N7

Workflow for safe handling, spill containment, and disposal of Halosulfuron compounds.

Spill Cleanup Procedure:

  • Isolate the Area: Evacuate personnel not wearing appropriate PPE[6].

  • Suppress Dust: Do not dry-sweep. Use a HEPA-filtered vacuum or slightly dampen the spilled powder with a fine water mist to prevent aerosolization[3].

  • Collect: Shovel the dampened material using non-sparking tools into a sealable, chemically compatible hazardous waste container[4][6].

  • Decontaminate: Wash the spill surface thoroughly with an alkaline detergent and water, collecting all rinsate for hazardous disposal[2][4].

Environmental and Waste Disposal Plan

Due to its profound toxicity to non-target vascular plants and its propensity to leach into shallow water tables, Carboxamide Halosulfuron waste is highly regulated[2][5].

  • Solid Waste: All empty packaging, contaminated PPE, and swept spill material must be treated as hazardous waste. Dispose of contents via a licensed chemical destruction plant or controlled incineration equipped with flue gas scrubbing[3][6].

  • Liquid Waste (Rinsate): Never discharge equipment wash-waters or rinsate into sanitary sewer systems or surface water[2][4]. Liquid waste must be collected in properly labeled carboys and handed over to an EPA-authorized (or local equivalent) hazardous waste disposal contractor[4].

References

  • SAFETY DATA SHEET - Halosulfuron Methyl. Greenbook.net. Available at:[Link]

  • SAFETY DATA SHEET - Halo 75 WDG Select. SPS Online. Available at:[Link]

  • Pesticide Product Label - HALOSULFURON METHYL. US EPA. Available at:[Link]

  • SAFETY DATA SHEET - Halosulfuron-methyl. Atticus LLC. Available at:[Link]

Sources

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